3-Benzylquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
37045-16-2 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-benzylquinoline |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-14-11-15-8-4-5-9-16(15)17-12-14/h1-9,11-12H,10H2 |
InChI Key |
QVMSGEZMPYTLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzylquinoline and Its Molecular Derivatives
Classical and Conventional Synthetic Routes to the 3-Benzylquinoline Scaffold
Traditional methods for synthesizing the this compound core often rely on well-established named reactions that involve the condensation of precursors followed by cyclization to form the quinoline (B57606) ring.
Condensation Reactions in this compound Synthesis (e.g., Modified Friedländer Approaches)
The Friedländer annulation is a cornerstone in quinoline synthesis, involving the reaction of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing a reactive α-methylene group. mdpi.comnih.gov Modified versions of this reaction are frequently employed for the synthesis of 3-substituted quinolines, including this compound. mdpi.com One such modification involves the use of 2-aminobenzyl alcohol in place of the more unstable 2-aminobenzaldehyde. molaid.comresearchgate.net
For instance, a domino nitro reduction-Friedländer heterocyclization has been demonstrated as an efficient pathway. mdpi.com This approach circumvents the need for pre-synthesized and often unstable 2-aminobenzaldehydes by generating them in situ from the corresponding nitro compounds. mdpi.com The reaction of a 2-nitroaryl ketone with a compound containing an active methylene (B1212753) group, such as a benzyl (B1604629) ketone, under reducing conditions can lead to the formation of the this compound skeleton in a one-pot process. mdpi.com
Catalysts play a crucial role in promoting these condensation reactions. While traditionally carried out under acidic or basic conditions, various catalysts including ionic liquids, metal-organic frameworks, and nanocatalysts have been explored to improve reaction efficiency and selectivity. nih.gov
Cyclization Strategies for Quinoline Ring Formation
Cyclization is the key step in forming the bicyclic quinoline system. In the context of this compound synthesis, this typically involves the intramolecular cyclization of a suitably substituted aniline (B41778) derivative. These strategies can be broadly categorized based on the nature of the bond formation.
One common approach is the aza-Wittig reaction. This reaction involves the intramolecular reaction of an iminophosphorane with a carbonyl group to form the quinoline ring. For example, an aryliminophosphorane, generated from an aromatic amine, can react with an appropriate aldehyde in a one-pot cascade process involving an aza-Wittig reaction, intermolecular nucleophilic addition, and subsequent intramolecular cyclization to yield quinoline derivatives. connectjournals.com
Another strategy involves the cyclization of linear peptide precursors. While more commonly associated with the synthesis of cyclic peptides, the principles of macrocyclization can be adapted for the synthesis of heterocyclic systems. mdpi.comnih.govpeptide.com These methods often involve forming an amide bond to close the ring, which can be achieved either in solution or on a solid support to minimize intermolecular side reactions. nih.govpeptide.com The choice of cyclization strategy depends on the target structure and the reactivity of the functional groups present in the precursor molecule. mdpi.com
Multi-Component Reaction Approaches to this compound Systems
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like this compound by combining three or more reactants in a single step. tcichemicals.comwikipedia.orgnih.gov This strategy avoids the isolation of intermediates, saving time and resources.
A notable example is the ruthenium-catalyzed three-component deaminative coupling reaction of anilines, aldehydes, and amines. rsc.org This method allows for the concise synthesis of 2,3-disubstituted quinolines. The reaction proceeds through the initial formation of an imine from the aniline and aldehyde, which then undergoes deaminative coupling and annulation with an amine to construct the quinoline ring. rsc.org
Other MCRs, such as the Yonemitsu-type trimolecular condensation, which can be promoted by catalysts like Ti(IV) derivatives, have also been explored for the synthesis of related heterocyclic structures. researchgate.net These reactions often proceed through a cascade of events, such as a Knoevenagel condensation followed by a Michael addition, to build the final product. researchgate.net The versatility of MCRs allows for the generation of a diverse range of substituted quinolines by varying the starting components. tcichemicals.comnih.gov
Modern and Advanced Synthetic Strategies for this compound
In recent years, the focus has shifted towards more sophisticated and efficient synthetic methods, with a strong emphasis on catalysis to achieve high selectivity and functional group tolerance under mild reaction conditions.
Catalytic Synthesis of this compound and Analogues
The development of catalytic systems has revolutionized the synthesis of quinolines. Transition metal catalysts, in particular, have proven to be highly effective in facilitating a wide array of transformations leading to the quinoline core. nih.govfrontiersin.org
A variety of transition metals have been successfully employed to catalyze the synthesis of quinolines, including this compound and its analogues. These metals can activate substrates in unique ways, enabling novel bond formations and reaction pathways.
Iridium Catalysis: Iridium catalysts have been instrumental in the asymmetric hydrogenation of quinolines, yielding chiral tetrahydroquinolines with high enantioselectivity. nih.govresearchgate.netacs.org For instance, an [Ir(COD)Cl]2/bisphosphine/I2 system has been effectively used for the enantioselective hydrogenation of 2-benzylquinolines. acs.org Mechanistic studies suggest that the reaction proceeds through a 1,4-hydride addition, followed by isomerization and a 1,2-hydride addition. researchgate.netacs.org Iridium catalysts are also employed in acceptorless dehydrogenative coupling reactions for the synthesis of other nitrogen-containing heterocycles like benzimidazoles, a strategy that could be adapted for quinoline synthesis. rsc.org
Rhodium Catalysis: Rhodium catalysts have shown remarkable utility in C-H activation and arylation reactions. researchgate.netresearchgate.net For example, a rhodium-catalyzed asymmetric C(sp³)–H arylation of 8-benzylquinolines with arylboronic acids has been developed to produce enantioenriched triarylmethanes. researchgate.netresearchgate.net This demonstrates the potential of rhodium catalysis for the functionalization of the benzyl group in this compound. Rhodium catalysts are also effective in the synthesis of 2,3-disubstituted indoles from β,β-disubstituted styryl azides, a transformation that shares mechanistic features with certain quinoline syntheses. nih.gov Furthermore, rhodium has been used to catalyze the synthesis of difluoromethyl cyclopropanes, showcasing its versatility in forming challenging chemical bonds. rsc.org
Ruthenium Catalysis: Ruthenium catalysts are highly effective for the synthesis of quinolines from anilines and various coupling partners. ugent.be One notable method involves the reaction of anilines with tris(3-hydroxypropyl)amine (B3047471) via an amine exchange reaction. lookchemmall.com Another approach is the three-component deaminative coupling of anilines, aldehydes, and allylamines, catalyzed by a Ru-H complex, to afford 2,3-disubstituted quinolines. rsc.org
| Catalyst System | Reactants | Product | Key Features | Yield |
|---|---|---|---|---|
| RuCl3·nH2O/PPh3/SnCl2·2H2O | Aniline and tris(3-hydroxypropyl)amine | Quinoline | Amine exchange reaction | Up to 60% lookchemmall.com |
| (PCy3)2(CO)RuHCl | Anilines, aldehydes, and allylamines | 2,3-disubstituted quinolines | Three-component deaminative coupling | Not specified rsc.org |
Manganese Catalysis: Manganese, being an earth-abundant and less toxic metal, is an attractive alternative to noble metal catalysts. nih.gov Manganese complexes have been successfully used for the direct synthesis of quinolines from γ-amino alcohols and ketones or secondary alcohols. rsc.org Visible light-initiated manganese catalysis has also been developed for the synthesis of quinolines from ortho-aminobenzyl alcohols and ketones under ambient and aerobic conditions. ntu.edu.sg Furthermore, manganese pincer complexes have been employed in the auto-transfer hydrogenative (ATH) C-alkylation of methyl heteroarenes with alcohols, a strategy that could be applied to the synthesis of this compound. mdpi.com Manganese catalysts are also effective in redox-neutral radical [3+2] cyclizations to form 1-pyrrolines, demonstrating their capability in facilitating complex bond-forming cascades. nih.gov In the context of modifying the this compound scaffold, chiral manganese porphyrin catalysts have been used for the enantioselective oxygenation of the benzylic C(sp³)-H bond. researchgate.net
| Catalyst System | Reactants | Product | Key Features | Yield |
|---|---|---|---|---|
| [Mn(L1H)(CO)3Br] (photocatalyst) | ortho-aminobenzyl alcohols and ketones | Quinolines | Visible light-initiated, aerobic conditions | >30 examples with good yields ntu.edu.sg |
| Pincer manganese complex Mn-1 | 2-methylquinoline and benzyl alcohols | 2-phenethylquinoline derivatives | Auto-transfer hydrogenation (ATH) | Up to 98% mdpi.com |
| Chiral manganese porphyrin catalyst | 3-benzylquinolone derivatives | Enantiomerically enriched alcohol | Enantioselective oxygenation of C(sp³)-H bond | Up to 60% researchgate.net |
Organocatalytic Systems in this compound Synthesis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern organic synthesis, standing alongside metal catalysis and biocatalysis. nih.govbeilstein-journals.org This approach avoids the use of potentially toxic and expensive heavy metals and often operates under mild conditions. In the context of quinoline synthesis, organocatalysts have been instrumental in developing asymmetric methodologies, particularly for constructing chiral centers.
Common organocatalytic activation modes include the formation of enamine or iminium ion intermediates, which facilitate reactions like aldol (B89426) condensations and Michael additions. nih.gov For the synthesis of substituted quinolines, chiral Brønsted acids, such as derivatives of BINOL phosphoric acid, have proven effective. For instance, the asymmetric transfer hydrogenation of 3-substituted quinolines has been achieved using a chiral phosphoric acid catalyst with a Hantzsch ester as the hydrogen source, yielding tetrahydroquinolines with moderate to good enantioselectivities. acs.orgliv.ac.uk This demonstrates the potential to create chiral centers at the C4 position of the quinoline core.
More complex organocatalytic systems have been designed for specific transformations. Bifunctional catalysts, which possess both a Brønsted acidic site and a Lewis basic site, are particularly effective. Cinchona alkaloid-derived thioureas, for example, can activate both the nucleophile and the electrophile through hydrogen bonding, enabling highly enantioselective reactions. beilstein-journals.org While direct organocatalytic benzylation at the 3-position of a pre-formed quinoline is challenging, these catalysts are widely used in cascade reactions that build the quinoline ring with the desired substitution pattern already in place. nih.gov For example, organocatalytic Michael additions to nitroalkenes can generate precursors that are then cyclized to form highly functionalized, enantiomerically enriched tetrahydroquinolines. scienceopen.com
Recent developments have focused on novel catalyst designs, such as diaminomethylenemalononitrile (DMM) organocatalysts and squaramide-sulfonamide motifs, which act as powerful hydrogen-bond donors for various asymmetric reactions. nih.gov These advanced systems offer pathways to complex chiral molecules, including those containing quinoline substructures, under green and sustainable conditions. nih.gov
Biomimetic and Bio-inspired Transformations
While a direct biomimetic synthesis of this compound itself is not prominently documented, the principles are widely applied to the synthesis of related quinoline and tetrahydroquinoline alkaloids. A key biomimetic strategy is the cascade reaction. Researchers have developed one-pot cascade biomimetic reductions to produce chiral tetrahydroquinoline derivatives with high efficiency and excellent enantioselectivities. researchgate.net These reactions can involve the acid-catalyzed formation of a quinoline intermediate, followed by an in-situ asymmetric reduction that mimics enzymatic processes. researchgate.net
Another powerful biomimetic tool is the use of polyene cyclizations or oxidative coupling reactions, which are inspired by the biosynthesis of steroids and phenolic natural products, respectively. newswise.com For instance, the reaction of geranylbenzoquinone, a quinone derivative, can be induced to form complex polycyclic systems resembling natural products through biomimetic pathways. nih.gov The application of these concepts to precursors of this compound could provide novel and efficient routes to the target molecule and its derivatives. The overarching goal is to harness the elegance of biosynthesis to solve complex synthetic challenges, and as our understanding of enzymatic mechanisms deepens, the potential for creating new bio-inspired catalysts and reactions for quinoline synthesis continues to grow. newswise.com
Enantioselective and Diastereoselective Approaches in this compound Synthesis
The control of stereochemistry is paramount in modern medicinal chemistry, as the biological activity of a chiral molecule is often confined to a single enantiomer. The following sections detail methods for achieving enantioselective and diastereoselective control in the synthesis and functionalization of 3-benzylquinolines.
Chiral Ligand-Enabled Asymmetric Synthesis
The use of chiral ligands in transition-metal catalysis is a premier strategy for achieving high enantioselectivity. A chiral ligand coordinates to a metal center, creating a chiral environment that biases the reaction pathway toward the formation of one enantiomer over the other.
For the synthesis of chiral quinoline derivatives, a variety of ligand classes have been developed. Chiral N,N'-dioxides have been used as ligands for zinc catalysis in the enantioselective Mannich reaction of isatin (B1672199) imines to produce chiral 3-amino-2-oxindoles that incorporate a quinoline moiety. beilstein-journals.org Similarly, chiral phosphoramide (B1221513) ligands have been employed in asymmetric tandem reactions to synthesize chiral 3-substituted benzoquinone compounds. jlu.edu.cn
In the context of hydrogenation, which is a key method for producing chiral tetrahydroquinolines, chiral bisphosphines like MeO-BIPHEP are highly effective ligands for iridium catalysts. acs.org For ruthenium-catalyzed hydrogenations, chiral N-sulfonylated diamines have emerged as powerful ligands. pku.edu.cn More recently, chiral cyclopentadienyl (B1206354) (Cp) ligands have been developed for rhodium and cobalt catalysis, enabling challenging C–H functionalization reactions with high enantioselectivity. epfl.ch These advanced ligands have been used for the asymmetric arylation of 8-benzylquinolines, demonstrating their potential for modifying benzylquinoline scaffolds directly. kisti.re.kr The design of these ligands is often modular, allowing for fine-tuning to optimize performance for a specific substrate and reaction type.
Highly Enantioselective Hydrogenation of Benzylquinolines
Asymmetric hydrogenation of the quinoline core is one of the most direct and atom-economical methods for producing chiral 1,2,3,4-tetrahydroquinolines. While much of the foundational research has focused on 2-substituted quinolines, methodologies applicable to 3-substituted isomers are emerging.
The iridium-catalyzed asymmetric hydrogenation of 2-benzylquinolines has been extensively studied, achieving excellent enantioselectivities (up to 96% ee). acs.org These reactions typically employ an iridium precursor like [Ir(COD)Cl]₂ in combination with a chiral bisphosphine ligand, such as (S)-MeO-Biphep, and an iodine additive. The reaction conditions, particularly the solvent, have a significant impact on both reactivity and enantioselectivity, with toluene (B28343) often being the solvent of choice. acs.org
Table 1: Effect of Solvent on Ir-Catalyzed Asymmetric Hydrogenation of 2-Benzylquinoline (B154654)
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | CH₂Cl₂ | 21 | 70 |
| 2 | THF | 99 | 85 |
| 3 | Dioxane | 99 | 86 |
| 4 | Toluene | 99 | 90 |
| 5 | Benzene (B151609) | 99 | 88 |
| Conditions: 2-benzylquinoline (0.25 mmol), [Ir(COD)Cl]₂ (1 mol %), (S)-MeO-Biphep (2.2 mol %), I₂ (10 mol%), H₂ (50 atm), 25 °C, 12 h. Data sourced from acs.org. |
The asymmetric reduction of 3-substituted quinolines presents a greater challenge. Traditional transition-metal-catalyzed hydrogenation pathways that are effective for 2-substituted quinolines have proven less successful for 3-substituted analogs. liv.ac.uk Consequently, alternative strategies have been developed. A significant breakthrough has been the use of chiral Brønsted acids, such as BINOL-derived phosphoric acids or cyclopentadiene-based acids, to catalyze the transfer hydrogenation of 3-substituted quinolines using a Hantzsch ester as the hydrogen source. acs.orgliv.ac.uk These metal-free systems have provided good to high levels of enantioselectivity. For example, a cyclopentadiene-based chiral Brønsted acid afforded the corresponding 3-phenyl-1,2,3,4-tetrahydroquinoline (B6247624) with 85% ee. liv.ac.uk
Table 2: Enantioselective Reduction of 3-Substituted Quinolines with a Chiral Brønsted Acid
| Entry | R Group (at position 3) | Yield (%) | ee (%) |
| 1 | Phenyl | 95 | 85 |
| 2 | 4-Me-Ph | 92 | 84 |
| 3 | 4-F-Ph | 96 | 82 |
| 4 | 4-Cl-Ph | 94 | 81 |
| 5 | 2-Naphthyl | 93 | 86 |
| 6 | n-Propyl | 90 | 72 |
| Conditions: Quinoline substrate (0.2 mmol), catalyst (10 mol%), Hantzsch ester (0.24 mmol), toluene, 40 °C. Data sourced from liv.ac.uk. |
Diastereoselective Control in this compound Functionalization
Once a this compound scaffold is synthesized, further functionalization often requires controlling the formation of new stereocenters relative to the existing ones, a challenge known as diastereoselective control. C–H activation has emerged as a powerful tool for this purpose, allowing for the direct modification of otherwise inert C–H bonds.
The functionalization of benzylic C(sp³)–H bonds is particularly relevant. researchgate.net Palladium-catalyzed reactions, often directed by a coordinating group on the substrate, can achieve high diastereoselectivity. For instance, the arylation of C(sp³)–H bonds in systems containing an 8-aminoquinoline (B160924) directing group can proceed with high diastereomeric ratios (>20:1). nih.gov The steric environment created by the catalyst-ligand complex and the substrate dictates the facial selectivity of the C–H activation and subsequent bond formation.
Modern photochemical methods also offer new avenues for diastereoselective functionalization. For example, a photoinduced, metal-free protocol has been developed for the C-3 functionalization of β-lactam cores, achieving high diastereoselectivity through the formation of an electron-donor-acceptor (EDA) complex. nih.gov Such strategies, which rely on radical intermediates and controlled hydrogen atom transfer, could be adapted to the this compound system. Furthermore, multi-component reactions catalyzed by earth-abundant metals like cobalt, equipped with chiral ligands, can construct multiple C-C bonds and stereocenters in a single step with excellent diastereo- and enantioselectivity, offering a rapid route to complex, functionalized molecules. epfl.ch
Sustainable and Green Chemistry Applications in this compound Synthesis
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances, are increasingly influencing the design of synthetic routes. numberanalytics.com The synthesis of quinolines, traditionally reliant on harsh conditions and hazardous reagents, is an active area for the application of these principles. ijpsjournal.comacs.org
Key strategies for greener quinoline synthesis include:
Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign alternatives like water, ethanol, ionic liquids, or deep eutectic solvents. ijpsjournal.comresearchgate.net
Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. ijpsjournal.com
Eco-Friendly Catalysts: Developing reusable solid-supported catalysts or using biodegradable and less toxic catalysts, such as certain organic acids (e.g., formic acid) or biocatalysts. numberanalytics.comijpsjournal.comresearchgate.net Recently, an electrochemical approach to the Friedländer synthesis was developed, which uses renewable electricity to replace hazardous chemical reductants, operates in aqueous media, and utilizes recyclable electrodes. rsc.org
Atom Economy: Designing reactions, such as one-pot or cascade reactions, that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. rsc.org
These green methodologies are not only environmentally beneficial but also often lead to more efficient and cost-effective processes for producing quinoline-based compounds for the pharmaceutical and materials science industries. researchgate.netrsc.org
Supercritical Fluid Chromatography (SFC) for Purification
Supercritical Fluid Chromatography (SFC) has emerged as a significant green chromatography technique for the purification of various organic compounds, including quinoline derivatives. researchgate.netnih.gov This method is increasingly utilized in the pharmaceutical industry for analysis and purification, particularly for chiral compounds on both analytical and preparative scales. nih.gov The use of supercritical CO2 as the main mobile phase component, often mixed with organic modifiers like alcohols, makes SFC an environmentally benign alternative to traditional high-performance liquid chromatography (HPLC). nih.gov
In the context of quinoline-based structures, SFC has been successfully employed for the enantioseparation of newly synthesized racemic compounds. nih.gov For instance, the separation of enantiomers of novel marinoepoxides, which are quinoline-2(1H)-one epoxide structures, has been effectively achieved using SFC. nih.gov Studies have shown that SFC can offer advantages over HPLC, such as shorter retention times and higher separation factors, making it a method of choice for the chiral separation of certain quinoline derivatives. nih.gov The efficiency of separation in SFC is influenced by the choice of chiral stationary phase (CSP) and the composition of the mobile phase. nih.gov For example, immobilized polysaccharide-type CSPs have been used effectively for the enantioseparation of quinoline derivatives. nih.gov Although direct studies on the purification of this compound itself via SFC are not extensively detailed in the provided results, the successful application of SFC for the separation of structurally complex quinoline analogues suggests its high potential and applicability for the purification of this compound and its derivatives. researchgate.netnih.govrsc.org
Synthesis of Key Structural Analogues and Functionalized this compound Derivatives
The this compound scaffold is a versatile platform for the development of a wide range of structural analogues and functionalized derivatives. Synthetic strategies are often tailored to introduce specific substituents at various positions of the quinoline ring and the benzyl moiety, leading to compounds with diverse chemical properties.
The introduction of halogen atoms into the this compound framework can significantly influence the molecule's properties. The synthesis of halogenated derivatives often involves the use of halogenating agents at different stages of the synthetic sequence.
One approach involves the synthesis of 3-benzyl-6-bromo-2-methoxy-quinolines. These compounds and their derivatives have been synthesized and evaluated for their potential biological activities. researchgate.net The synthetic route to these molecules highlights methods for introducing a bromine atom onto the quinoline core. researchgate.net
Furthermore, the synthesis of various halogen-containing derivatives of N-substituted quinone imines, which can be related to quinoline structures, has been achieved through halogenation and hydrohalogenation reactions. biointerfaceresearch.com These methods provide pathways to introduce chlorine and other halogens into cyclic structures. While not directly applied to this compound in the provided context, these principles of halogenation are fundamental in organic synthesis and can be adapted for the halogenation of the this compound scaffold. biointerfaceresearch.com The synthesis of lissoclimide analogues, for instance, involved a selective C2-chlorination of a sclareolide (B1681565) precursor, demonstrating targeted halogenation. nih.gov
The synthesis of alkyl and aryl substituted 3-benzylquinolines can be achieved through various modern synthetic methodologies, including multicomponent reactions and cross-coupling strategies.
A notable method for synthesizing 2-benzyl-3-arylquinoline derivatives involves a domino reaction of substituted arylamines and styrene (B11656) oxides. This reaction can be catalyzed by ytterbium(III) triflate or p-toluenesulfonic acid, offering a straightforward route to these compounds with good yields. researchgate.net The reaction is characterized by the formation of multiple C-N and C-C bonds in a single operation. researchgate.net
Another versatile approach for creating C-C bonds is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for synthesizing aryl-substituted quinolines. For instance, 2-(4-(methylsulfonyl)phenyl)-3-phenylquinoline-4-carboxylic acid has been synthesized, demonstrating the utility of this method in creating diarylquinoline structures. nih.gov The synthesis of 6-substituted 3-(alkoxycarbonyl)-5-aryl-α-pyrones also utilizes coupling reactions, which could be conceptually applied to the synthesis of substituted 3-benzylquinolines. organic-chemistry.org The use of organolithium reagents also provides a pathway for the synthesis of aryl- and alkyl-substituted monoazines, including quinolines. researchgate.net
The this compound core can be functionalized or fused with various heterocyclic systems, leading to complex polycyclic structures.
Thiol Derivatives: The synthesis of this compound-2-thiol involves introducing a thiol group at the 2-position of the quinoline ring that already contains a benzyl group at the 3-position. ontosight.ai The synthesis of thiol derivatives of biologically active compounds, in general, can be achieved through multi-step processes, often involving the introduction of a protected thiol group followed by deprotection. nih.govnih.gov For example, a common method involves an esterification reaction with S-trityl protected thioacetic acid, followed by the removal of the trityl protecting group. nih.gov
Sulfonamide Derivatives: Sulfonamide derivatives of quinoline are typically synthesized by reacting a quinoline sulfonyl chloride with an appropriate amine in the presence of a base like triethylamine (B128534) or pyridine (B92270). vulcanchem.comresearchgate.netmdpi.com For example, N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide is synthesized by reacting quinoline-8-sulfonyl chloride with 4-(furan-3-yl)benzylamine. vulcanchem.com This general strategy allows for the attachment of various substituted benzylamines to the quinoline core via a sulfonamide linkage. impactfactor.orggoogle.com
Carboxamide Derivatives: The synthesis of quinoline-3-carboxamide (B1254982) derivatives often involves the coupling of a quinoline-3-carboxylic acid with an amine. mdpi.com This reaction is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com A variety of N-substituted quinoline-3-carboxamides, including N-benzyl-2-methyl-6-phenylquinoline-3-carboxamide, have been prepared using this method. mdpi.com Solid-phase synthesis procedures have also been developed for generating libraries of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives. ucl.ac.be
Indolizine and Other Fused Systems: The synthesis of heterocyclic systems fused to the quinoline core can be complex. The synthesis of luotonin A, a natural product with a quinolinopyrrolo-quinazoline scaffold, and its analogues involves various strategies, including Povarov cycloaddition reactions and Friedländer reactions. ehu.esmdpi.com These methods allow for the construction of the intricate polycyclic framework. The synthesis of new heterocyclic systems based on 7-benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has also been explored, leading to novel pentacyclic structures. researchgate.net
The reduction of the quinoline ring in this compound leads to partially saturated derivatives, most notably 1,2,3,4-tetrahydroquinolines. These compounds are important structural motifs found in various natural products and biologically active molecules. scirp.org
The synthesis of 1-benzyl-1,2,3,4-tetrahydroquinoline (B3049751) can be achieved through the reductive amination of 1,2,3,4-tetrahydroquinoline (B108954) with benzaldehyde (B42025) using a reducing agent like sodium cyanoborohydride. prepchem.com Another approach involves the cyclization of N-benzyl-3-anilinopropanamides. scirp.org Domino reactions provide an efficient route to tetrahydroquinolines, for example, through the catalytic reduction of a nitro group followed by cyclization and further reduction. nih.gov Asymmetric hydrogenation of quinolines, including 2-benzylquinolines, using iridium catalysts can produce chiral tetrahydroquinolines with high enantioselectivity. The synthesis of chiral 1-benzyl-1,2,3,4-tetrahydroisoquinolines, a related class of compounds, has also been achieved via asymmetric reduction of the corresponding dehydroisoquinoline precursor. google.com
The following table summarizes some synthetic approaches for 3-benzyltetrahydroquinoline derivatives:
| Derivative Type | Synthetic Method | Starting Materials | Key Reagents | Ref. |
| 1-Benzyl-1,2,3,4-tetrahydroquinoline | Reductive Amination | 1,2,3,4-Tetrahydroquinoline, Benzaldehyde | Sodium cyanoborohydride | prepchem.com |
| 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline | Cyclization | N-benzyl-3-anilinopropanamide | Acetic anhydride | scirp.org |
| Chiral 1,2,3,4-Tetrahydroquinolines | Asymmetric Hydrogenation | 2-Benzylquinoline | [Ir(COD)Cl]2/Bisphosphine/I2 | |
| Fused-ring Tetrahydroquinolines | Acid-catalyzed Rearrangement and Cyclization | Enamides, Benzyl azide | Triflic acid | nih.gov |
This table is generated based on the text and may not be exhaustive.
The this compound scaffold serves as a foundational structure for the synthesis of analogues of complex natural products. Many alkaloids and other biologically active natural products contain a quinoline or a related heterocyclic core.
The synthesis of analogues of the natural alkaloid luotonin A , which features a quinolinopyrrolo-quinazoline ring system, has been a subject of interest. mdpi.comrsc.org Synthetic strategies often employ multicomponent reactions, such as the Povarov reaction, to construct the complex heterocyclic framework. ehu.es One-pot syntheses of luotonin A and its analogues have been developed, demonstrating the efficiency of modern synthetic methods. ehu.es
Another example is the synthesis of analogues of martinelline , a marine alkaloid. The synthesis of the heterocyclic core of martinelline has been a target for organic chemists. ehu.esdntb.gov.ua The intramolecular hetero Diels-Alder (Povarov) reaction is a key approach to constructing the core structure of martinelline. globalauthorid.com
The development of synthetic routes to these natural product-inspired frameworks often involves innovative strategies for ring formation and functionalization, highlighting the versatility of the this compound motif as a starting point for creating molecular diversity.
Chemical Reactivity and Mechanistic Investigations of 3 Benzylquinoline
Elucidation of Reaction Pathways and Identification of Intermediates
Understanding the transient species and reaction routes is fundamental to harnessing the synthetic potential of 3-benzylquinoline.
Mechanistic Understanding of Hydride Addition Reactions
The reduction of quinolines and their derivatives is a key transformation in organic synthesis. The enantioselective hydrogenation of 2-benzylquinolines has been achieved with high enantiomeric excess (up to 96% ee) using an [Ir(COD)Cl]2/bisphosphine/I2 catalytic system. Mechanistic studies suggest that the hydrogenation of the quinoline (B57606) ring proceeds through a sequence involving a 1,4-hydride addition, followed by isomerization, and then a 1,2-hydride addition. The catalytically active species in this process is proposed to be an Iridium(III) complex containing both chloride and iodide ligands. The general mechanism for hydride addition to a carbonyl group, which shares similarities with the imine functionality in the quinoline ring system, involves the nucleophilic attack of a hydride ion on the electrophilic carbon. libretexts.orgnumberanalytics.com This initial attack forms a tetrahedral intermediate, which is then protonated to yield the final alcohol product. libretexts.org In the context of quinoline hydrogenation, this sequence of hydride attacks leads to the saturation of the heterocyclic ring.
Characterization of Azomethine Ylide Intermediacy in Condensations
Azomethine ylides are crucial intermediates in various condensation reactions involving amine derivatives. nih.gov In transformations related to the Rügheimer-Burrows reaction, which can produce substituted quinolines, the formation of an azomethine ylide is a key mechanistic step. nih.gov For instance, the reaction of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ), a related heterocyclic amine, with benzaldehyde (B42025) is proposed to proceed through an N,O-acetal, which then forms an azomethine ylide intermediate. nih.govnih.gov This intermediate can then undergo further reactions leading to aromatization and the formation of a benzyl-substituted isoquinoline. nih.gov The existence of such azomethine ylide intermediates has been supported by both computational studies and trapping experiments, where the ylide is intercepted in a [3+2] dipolar cycloaddition reaction. nih.gov These ylides are typically generated in situ and can engage in various pericyclic reactions. nih.gov
Exploration of Radical-Mediated Pathways
Radical reactions offer unique pathways for the functionalization of organic molecules. The exploration of radical-mediated pathways involving quinoline derivatives is an active area of research. These reactions often proceed through a series of steps including initiation, propagation, and termination. masterorganicchemistry.com In the context of functionalizing molecules containing amine groups, radical reactions can be initiated through single electron transfer (SET) to form a radical cation. rsc.org The subsequent steps can involve hydrogen atom transfer (HAT) or other radical cascade processes. rsc.orgnih.gov For example, hydroxyl radical-mediated degradation of complex molecules can occur through hydrogen atom transfer (HAT) from electron-rich functional groups or through radical adduct formation (RAF) where the radical adds to an unsaturated site. mdpi.com While specific studies on radical-mediated pathways of this compound itself were not found in the provided search results, the general principles of radical chemistry on related structures, such as indolines, suggest that C–H functionalization can be achieved through radical intermediates. chemrxiv.org Such pathways can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. mdpi.comrsc.org
Carbon-Hydrogen (C-H) Activation and Functionalization Studies
Directly converting C-H bonds into new functional groups is a powerful strategy in organic synthesis, and studies on benzylquinolines have demonstrated significant progress in this area.
Regioselective and Stereoselective C(sp³)–H Arylation of Benzylquinolines
The selective functionalization of C(sp³)–H bonds is a significant challenge in organic chemistry. Research has shown that rhodium catalysts can effectively mediate the asymmetric C(sp³)–H arylation of 8-benzylquinolines with arylboronic acids. researchgate.net Furthermore, cobalt(III) catalysts have been successfully employed for the highly regioselective and stereoselective alkenylation of the methyl group in 8-methylquinoline, demonstrating the potential for activating C(sp³)–H bonds adjacent to the quinoline core. acs.orgacs.org These reactions often proceed through a cyclometalated intermediate, where the metal catalyst coordinates to the nitrogen of the quinoline and activates a nearby C-H bond. researchgate.net The use of directing groups, such as the quinoline nitrogen itself, is crucial for achieving high regioselectivity. rsc.org Synergistic catalysis, combining single electron transfer (SET) and hydrogen atom transfer (HAT), has also been developed for the highly regioselective C(sp³)–H arylation of benzylamines, offering a complementary approach. rsc.org
Enantioselective Oxygenation of 3-Benzylquinolone Derivatives
The enantioselective oxygenation of C-H bonds to produce chiral alcohols is a valuable transformation. A biomimetic approach using a chiral manganese porphyrin catalyst has been developed for the site- and enantioselective oxygenation of 3-benzylquinolone derivatives. rsc.orgnih.gov These reactions target the exocyclic methylene (B1212753) group of the benzyl (B1604629) substituent, leading to the formation of chiral alcohols with high enantiomeric excess (up to 99% ee) and moderate to good yields. rsc.orgresearchgate.net The success of this catalytic system relies on a two-point hydrogen bonding interaction between the catalyst's recognition site and the substrate, which preorganizes the substrate for the selective oxygenation event. rsc.org This method has been shown to tolerate a range of substituents on the benzyl ring of the 3-benzylquinolone substrate. rsc.org A similar principle of substrate preorganization via hydrogen bonding has also been applied to achieve regio- and enantioselective C–H amination of 3-benzylquinolones using a rhodium(II) catalyst. rsc.orguni-marburg.de
Photochemical and Electrochemical Transformations Involving this compound
The quinoline nucleus is a versatile scaffold in chemistry, known for its participation in a wide array of chemical transformations. The introduction of a benzyl group at the 3-position creates a molecule, this compound, with distinct reactive sites susceptible to both photochemical and electrochemical stimuli. These transformations are governed by the electronic properties of the quinoline ring and the reactivity of the benzylic C-H bonds.
The photochemical behavior of quinoline derivatives is a subject of significant research, with applications ranging from synthesis to materials science. rsc.orgumd.edu Light can induce various transformations in these molecules, often involving the formation of excited states that lead to unique reaction pathways. umd.edu
A notable light-induced reaction is the photolytic reduction of phenyl quinolin-3-yl ketone, which directly yields this compound. rsc.org This transformation occurs alongside the formation of the expected carbinol and pinacol (B44631) products, indicating a complex reaction mechanism involving radical intermediates. rsc.org The functionalization of heteroarenes like quinolines can be achieved through direct excitation of the protonated heterocycle, allowing alcohols and ethers to serve as alkylating agents under photochemical conditions. rsc.org
While direct studies on light-induced carbon monoxide (CO) release from this compound are not prevalent, mechanistic insights can be drawn from analogous systems. Photoactivatable CO-releasing molecules (photoCORMs) are of great interest for their potential therapeutic applications. muni.cz Studies on manganese tricarbonyl complexes bearing bipyridyl-type ligands, which are structurally related to the quinoline system, demonstrate that light irradiation can induce the loss of a CO ligand. ku.edu This process involves the formation of a five-coordinate intermediate after CO release, which can then react with the solvent. ku.edu The kinetics of this photolysis are dependent on the electronic properties of the bipyridyl ligand, implicating both metal-to-ligand charge transfer (MLCT) and dissociative ligand field (dd) excited states in the ultrafast photochemical process. ku.edu Such studies on analogous compounds provide a framework for understanding how the quinoline moiety in this compound might be modified to participate in similar light-induced fragmentation reactions.
Advanced analytical techniques like LED-Illuminated NMR Spectroscopy have become powerful tools for investigating the mechanisms of photochemical reactions in real-time. uni-regensburg.de These methods provide detailed kinetic and structural data on reactive intermediates, which is crucial for understanding complex light-induced transformations. uni-regensburg.de
Electrochemical methods provide a powerful lens for characterizing the oxidation-reduction (redox) properties of molecules. ctsc.org.za These processes involve the transfer of electrons, where an oxidizing agent accepts electrons and a reducing agent donates them. iyte.edu.tr The electrochemical behavior of a molecule like this compound is determined by its potential to be oxidized or reduced.
While specific electrochemical data for this compound is not extensively documented, studies on closely related isomers such as 6-benzylquinoline (B11884483) (BQ) offer significant insights. Research on the use of quinoline derivatives as corrosion inhibitors for mild steel in acidic environments has utilized electrochemical techniques to characterize their behavior. researchgate.net Techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are employed to assess the interaction of these molecules with metal surfaces. researchgate.net
In these studies, quinoline derivatives adsorb onto the metal surface, forming a protective layer that inhibits corrosion. The efficiency of this inhibition is related to the molecule's electronic structure and its ability to interact with the metal's d-orbitals. The PDP curves for 6-benzylquinoline indicate that it acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net The following table summarizes typical findings from such electrochemical studies on a benzylquinoline analogue.
| Parameter | Description | Finding for 6-Benzylquinoline Analogue |
| Corrosion Potential (Ecorr) | The potential at which the rate of oxidation equals the rate of reduction. A shift indicates inhibitor action. | Shifts to more negative values with increasing inhibitor concentration. |
| Corrosion Current Density (Icorr) | A measure of the corrosion rate. Lower values indicate better protection. | Decreases significantly in the presence of the inhibitor. |
| Inhibition Efficiency (IE%) | The percentage by which the corrosion rate is decreased by the inhibitor. | Increases with inhibitor concentration, reaching over 90%. |
| Mechanism Type | Indicates whether the inhibitor affects the anodic, cathodic, or both reactions. | Mixed-type inhibitor. |
This table is generated based on findings for the analogue 6-benzylquinoline as reported in corrosion inhibition studies. researchgate.net
These findings suggest that the benzylquinoline structure is redox-active and can effectively participate in electron transfer processes at interfaces. The characterization of such redox processes is crucial for applications in materials science and electro-organic synthesis. prairiesouth.camegalecture.com
Mechanistic Studies of Light-Induced Reactions (e.g., CO Release from Analogues)
Comprehensive Structure-Reactivity Relationship Studies for this compound
The benzylic C(sp³)-H bonds in diarylmethanes like this compound are particularly important reactive sites. nih.gov The functionalization of this position is a key strategy for synthesizing more complex molecules, such as triarylmethanes, which have significant applications in pharmaceuticals and materials science. nih.gov The reactivity of these C-H bonds can be tuned by the electronic nature of the aromatic rings. The electron-withdrawing character of the quinoline ring can influence the acidity and bond dissociation energy of the adjacent benzylic protons.
Recent advances in catalysis have provided powerful methods for the selective functionalization of benzylquinolines. For instance, rhodium(III)-catalyzed asymmetric C(sp³)-H arylation of 8-benzylquinolines with arylboronic acids has been developed to produce enantioenriched triarylmethanes. researchgate.net In these reactions, a chiral cyclopentadienyl (B1206354) rhodium complex is used to control the stereochemistry of the C-C bond formation. researchgate.net The study highlights that the electronic properties of the arylboronic acid coupling partner significantly impact the reaction's yield and efficiency.
The following table summarizes the structure-reactivity trends observed in the Rh-catalyzed arylation of an 8-benzylquinoline analogue, demonstrating how substituent changes affect chemical outcomes.
| Arylboronic Acid Substituent | Position on Benzyl Ring | Observed Yield | Inference on Reactivity |
| 4-Methoxy | para | High | Electron-donating groups are well-tolerated and can lead to high reactivity. |
| 4-Trifluoromethyl | para | Moderate | Strong electron-withdrawing groups can decrease nucleophilicity, leading to lower yields. |
| 4-Fluoro | para | High | Halogen substituents are generally well-tolerated. |
| 2-Methyl | ortho | Lower | Steric hindrance from ortho-substituents can impede the reaction, resulting in lower yields. |
| 3,5-Dimethyl | meta | High | Meta-substituents have a less pronounced steric effect and are well-tolerated. |
This table is based on the substrate scope analysis for the arylation of 8-benzylquinolines, illustrating general structure-reactivity principles. researchgate.net
These studies underscore that both electronic and steric factors are crucial in directing the reactivity of the benzylquinoline scaffold. numberanalytics.com Understanding these relationships allows for the rational design of synthetic routes to novel and functional molecules based on the this compound core. libretexts.org
Computational and Theoretical Chemistry of 3 Benzylquinoline Systems
Quantum Chemical Calculations (Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It has become a popular and effective theoretical approach for calculating molecular structures, energies, and properties with high accuracy. nih.govrsc.org For quinoline (B57606) systems, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or def2-TZVP, often within software packages like Gaussian. rsc.orgresearchgate.netnrel.gov
DFT calculations are instrumental in elucidating the electronic properties of 3-benzylquinoline systems. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. asianpubs.org A smaller gap suggests higher reactivity.
Other calculated properties include the molecular electrostatic potential (MEP), which maps charge distributions and helps identify sites for electrophilic and nucleophilic attack. asianpubs.org Global reactivity descriptors such as electronegativity, chemical hardness, and softness are also determined to understand and predict molecular behavior. rsc.orgasianpubs.org These calculations provide a detailed picture of the molecule's electronic landscape, which is fundamental to understanding its interactions and reactivity. numberanalytics.com
Table 1: Key Electronic Properties of Quinoline Derivatives Calculated via DFT
| Property | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |
| Electronegativity (χ) | Measure of an atom's ability to attract shared electrons | Helps predict bond polarity and reaction sites. |
| Chemical Hardness (η) | Resistance to change in electron distribution | Characterizes the stability of the molecule. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms | Identifies reactive sites for nucleophilic/electrophilic attack. researchgate.net |
This table presents typical electronic properties and descriptors that are routinely calculated for quinoline derivatives using DFT methods to analyze their electronic structure. rsc.orgresearchgate.netasianpubs.org
DFT is a cornerstone for investigating reaction mechanisms at the molecular level. dergipark.org.tr It allows for the mapping of the potential energy surface of a reaction, connecting reactants to products through a high-energy configuration known as the transition state (TS). numberanalytics.com Locating the TS is crucial for calculating the activation energy, which determines the reaction rate. schrodinger.com
Computational methods like Quadratic Synchronous Transit (QST) or the Nudged Elastic Band (NEB) are used to find an initial guess for the TS geometry, which is then optimized. numberanalytics.comjoaquinbarroso.com A true transition state is confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
For instance, in the enantioselective oxygenation of 3-benzylquinolone derivatives catalyzed by a chiral manganese porphyrin, DFT calculations can be employed. researchgate.net These calculations would model the hydrogen atom abstraction from the benzylic C(sp³)–H bond by the high-valent Mn-oxo species and the subsequent oxygen rebound. By comparing the activation energies for different stereochemical pathways, DFT can predict and validate the experimentally observed enantioselectivity, attributing it to the specific interactions between the substrate and the chiral catalyst in the transition state. researchgate.net The mechanism involves elementary steps that can be bimolecular or unimolecular, with the rate-determining step having the highest energy barrier. dergipark.org.tr
Conformational analysis studies the different spatial arrangements of a molecule, known as conformers, that arise from rotation about single bonds. libretexts.org For this compound, the key rotational bond is the C-C bond connecting the benzyl (B1604629) group to the quinoline scaffold. The rotation around this bond leads to various conformers, each with a distinct potential energy. libretexts.org
DFT calculations are used to optimize the geometry of each potential conformer and calculate its relative energy. ethz.ch The most stable conformation corresponds to a minimum on the potential energy surface. For substituted benzyl systems, staggered conformations are generally lower in energy than eclipsed conformations due to reduced torsional and steric strain. organicchemistrytutor.com Key conformers for a benzyl group attached to a heterocyclic ring include those where the phenyl ring is positioned over the heterocycle or away from it. ethz.ch
The energy differences between conformers are often small (e.g., < 2 kcal/mol), suggesting that the benzyl group may rotate with relative freedom at room temperature. ethz.ch By calculating the potential energy profile for the full 360° rotation, the barriers to rotation (transition states between conformers) can be determined, providing a complete picture of the molecule's dynamic conformational landscape. ethz.chmaricopa.edu
Table 2: Hypothetical Conformational Energetics of this compound
| Conformer | Dihedral Angle (approx.) | Relative Energy (kcal/mol) | Stability |
| Anti | 180° | 0.00 | Most Stable |
| Gauche | 60° / 300° | ~0.9 | Less Stable |
| Eclipsed | 0° / 120° | > 3.0 | Least Stable |
This table provides an illustrative example of the relative energies for different conformers of a molecule with a rotating substituent like this compound, based on general principles of conformational analysis. organicchemistrytutor.commaricopa.edu
Prediction and Validation of Reaction Mechanisms and Transition States
Molecular Modeling and Simulation of this compound
Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are vital for drug design and materials science, enabling the prediction of molecular properties and interactions.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop predictive models that can guide the design of new, more potent analogues.
In a typical QSAR study involving this compound derivatives, a set of molecules with known activities is selected as the training set. nih.gov For each molecule, a variety of molecular descriptors are calculated, which quantify physicochemical properties such as steric (e.g., molar volume), electronic (e.g., dipole moment), and topological features. nih.gov Techniques like Genetic Function Approximation (GFA) or Multiple Linear Regression (MLR) are then used to build an equation that links a subset of these descriptors to the observed activity. nih.govr-project.org
The predictive power of the QSAR model is rigorously assessed through internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.gov For example, 3D-QSAR methods like CoMFA and CoMSIA have been used for thiourea (B124793) analogues containing a benzylpropyl group to relate their 3D steric and electrostatic fields to their receptor binding affinity. nih.gov A validated QSAR model can then be used to predict the activity of newly designed this compound derivatives, prioritizing the most promising candidates for synthesis and testing.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges | Electron distribution, reactivity, polarity. |
| Steric | Molecular Weight, Molar Volume, Surface Area | Size and shape of the molecule. |
| Topological | Connectivity Indices, Wiener Index | Atomic connectivity and branching. |
| Hydrophobic | LogP | Lipophilicity and partitioning behavior. |
| 3D-Field (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, H-bond Fields | 3D shape and electronic properties. nih.gov |
This table lists descriptor classes commonly employed in QSAR modeling to correlate the structural features of compounds with their biological activities. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a this compound derivative) when bound to a second molecule (the receptor, usually a protein). nih.govbohrium.com It is a fundamental tool in structure-based drug design for identifying potential drug candidates and understanding binding mechanisms. nih.gov
The docking process begins with the 3D structures of both the ligand and the receptor. The methodology can be broadly categorized based on the flexibility of the molecules:
Rigid Docking: Both the ligand and receptor are treated as rigid bodies. This is the simplest and fastest approach, focusing on geometric and chemical complementarity. unirioja.es
Flexible Ligand Docking: The ligand is allowed to have conformational flexibility, while the receptor remains rigid. This is the most common approach and can sample various ligand conformations within the binding site. nih.gov
Induced-Fit Docking: This advanced method accounts for the flexibility of both the ligand and key amino acid side chains in the receptor's active site, modeling the conformational changes that can occur upon binding. unirioja.esijsrtjournal.com
A search algorithm (e.g., genetic algorithm, Monte Carlo) generates a large number of possible binding poses of the ligand in the receptor's active site. nih.gov Each pose is then evaluated and ranked using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). niscpr.res.in Docking studies on quinoline derivatives have been used to elucidate binding modes with targets like Mycobacterium tuberculosis ATP synthase, where interactions such as hydrogen bonds and electrostatic interactions with key residues are identified as critical for activity. researchgate.net The results provide valuable insights for optimizing the ligand structure to improve binding and efficacy. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design
Advanced Simulation Techniques (e.g., Molecular Dynamics)
Advanced simulation techniques, particularly molecular dynamics (MD) simulations, provide powerful tools for understanding the dynamic behavior of this compound and its derivatives at an atomic level. researchgate.net These methods allow researchers to model the movement of atoms and molecules over time, offering insights into conformational changes, interaction dynamics, and the stability of these compounds in various environments. mdpi.com
MD simulations have been instrumental in studying quinoline-based compounds in the context of drug discovery and materials science. tandfonline.comresearchgate.net For instance, in the development of potential therapeutic agents, MD simulations are used to validate the binding modes of quinoline derivatives to biological targets and to assess the stability of the resulting protein-ligand complexes. tandfonline.commdpi.comnih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the compound's activity. tandfonline.comnih.gov
In a typical MD simulation study of a quinoline derivative complexed with a protein, the system is solvated in a water box, and counterions are added to neutralize the charge. mdpi.comosti.gov The system is then subjected to energy minimization and equilibration, followed by a production run for a specific duration, often in the nanosecond range. mdpi.comosti.govmdpi.com Analysis of the simulation trajectory can provide valuable data on the system's stability and flexibility.
Key parameters analyzed in these simulations include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from a reference structure over time. A stable RMSD value suggests that the system has reached equilibrium and the complex is stable. nih.govmdpi.com
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of the protein and the ligand. High fluctuations in certain residues may indicate their involvement in ligand binding or conformational changes. nih.gov
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to estimate the binding free energy of the ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. researchgate.netbiorxiv.org
For example, MD simulations performed on certain quinoline derivatives designed as protease inhibitors have shown that these compounds can form stable complexes with their target enzymes. tandfonline.com The analysis of conformational stability, residue flexibility, and hydrogen bonding patterns from these simulations provides a deeper understanding of the inhibitory mechanism. tandfonline.com Similarly, studies on quinoline-based anticancer agents have used MD simulations to validate the binding modes and understand the dynamics of the protein-ligand complexes. mdpi.com
The insights gained from MD simulations are crucial for the rational design of novel this compound derivatives with improved properties, whether for therapeutic applications or material science. By understanding the dynamic behavior of the this compound scaffold, researchers can make more informed decisions in the lead optimization process.
The following table summarizes typical parameters and findings from MD simulation studies on quinoline derivative systems.
| Simulation Parameter | Typical Value/Observation | Significance in the Context of this compound Systems |
| Simulation Time | 50 - 200 ns | Allows for the observation of significant conformational changes and the assessment of complex stability. nih.govmdpi.comnih.gov |
| Force Field | CHARMM36, OPLS3e | These force fields are commonly used to accurately model the interactions within the system. osti.govbiorxiv.org |
| RMSD of Complex | Fluctuations typically within 0.2 - 0.4 nm | Stable RMSD values indicate the formation of a stable complex between the quinoline derivative and its target. mdpi.com |
| RMSF of Active Site Residues | Low fluctuations | Suggests that the binding of the quinoline derivative stabilizes the active site of the protein. |
| Key Interactions Observed | Hydrogen bonds, π-π stacking, hydrophobic interactions | These interactions are critical for the binding affinity and specificity of this compound derivatives to their targets. tandfonline.com |
| Binding Free Energy (MM/GBSA) | Varies depending on the system | Provides a quantitative measure of the binding affinity, aiding in the ranking of potential lead compounds. researchgate.netbiorxiv.org |
Advanced Applications and Emerging Research Directions for 3 Benzylquinoline Scaffolds
Applications in Catalysis
The rigid, aromatic structure of the quinoline (B57606) ring system, combined with the steric and electronic influence of the benzyl (B1604629) group, makes 3-benzylquinoline derivatives highly effective in catalytic applications. They function both as ligands that directly coordinate with metal centers to control reaction outcomes and as foundational precursors for the synthesis of purely organic catalysts.
In the realm of metal-catalyzed reactions, the quinoline nitrogen atom serves as an excellent coordinating site, while the appended benzyl group can play a crucial role in directing the stereochemical outcome of a reaction. This has been particularly evident in asymmetric and homogeneous catalysis, where precise control over the catalyst's environment is paramount. researchgate.netnumberanalytics.comnih.gov
One of the significant applications is in the asymmetric hydrogenation of heteroarenes, a key method for producing enantioenriched saturated heterocycles. acs.org For instance, 2-benzylquinoline (B154654) derivatives have been successfully used as substrates in iridium-catalyzed asymmetric hydrogenation. acs.org Using a catalyst system composed of [Ir(COD)Cl]2, a chiral bisphosphine ligand, and iodine, researchers have achieved the hydrogenation of 2-benzylquinolines to the corresponding tetrahydroquinolines with high enantioselectivity, reaching up to 96% enantiomeric excess (ee). acs.org In these reactions, the quinoline moiety itself is the substrate that gets hydrogenated, but the benzyl group at a nearby position significantly influences the interaction with the chiral catalyst.
Furthermore, 8-benzylquinoline derivatives have been employed as substrates where the quinoline acts as a directing group for the functionalization of C(sp³)–H bonds. researchgate.net In a rhodium-catalyzed asymmetric arylation with arylboronic acids, a chiral cyclopentadienyl (B1206354) rhodium complex enables the reaction to proceed at the benzylic position. researchgate.net This method produces a range of enantioenriched triarylmethanes with good to excellent enantioselectivity (63–93% ee) and yields ranging from 24–89%. researchgate.net The quinoline nitrogen coordinates to the rhodium center, directing the catalytic activity to the specific C-H bond of the benzyl group, showcasing the power of this scaffold in achieving challenging chemical transformations. researchgate.netresearchgate.net
| Reaction Type | Substrate | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Hydrogenation | 2-Benzylquinolines | [Ir(COD)Cl]2/Bisphosphine/I2 | Not specified | Up to 96% | acs.org |
| Asymmetric C(sp³)–H Arylation | 8-Benzylquinolines | Chiral Cyclopentadienyl Rhodium Complex | 24–89% | 63–93% | researchgate.net |
Beyond their role as ligands, quinoline scaffolds are pivotal precursors in the burgeoning field of organocatalysis, which avoids the use of metals. scienceopen.comsioc-journal.cn The quinoline core can be transformed into a catalytically active species, often by interaction with a chiral organocatalyst. For example, the transfer hydrogenation of quinolines can be achieved using a biomimetic reductant like a Hantzsch ester in the presence of a chiral phosphoric acid. rsc.orgbeilstein-journals.org
In these systems, the quinoline substrate is activated by the chiral Brønsted acid (the phosphoric acid). The acid protonates the quinoline nitrogen, forming a chiral quinolinium ion. This activation makes the quinoline susceptible to hydride attack from the Hantzsch ester. The chirality of the acid catalyst dictates the facial selectivity of the hydride transfer, leading to an enantioenriched product. beilstein-journals.orgacs.org This strategy has been successfully applied to various substituted quinolines. rsc.org While these examples focus on the quinoline ring as the substrate, the principles demonstrate that the this compound scaffold is an ideal candidate for such transformations, serving as a precursor to the key activated intermediate in the catalytic cycle. The development of bifunctional organocatalysts, which may incorporate a quinoline moiety for substrate recognition and activation, represents a promising future direction. nih.gov
This compound as Ligands in Asymmetric and Homogeneous Catalysis
Contributions to Materials Science and Engineering
The inherent properties of the this compound scaffold—rigidity, thermal stability, and rich electronic character—make it an attractive building block for advanced materials. rsc.org Researchers are incorporating this moiety into polymers and leveraging its electronic characteristics for optoelectronic and sensing applications.
Polyquinolines are a class of high-performance polymers known for their exceptional thermal and oxidative stability, as well as their valuable mechanical and electrical properties. nycu.edu.twresearchgate.net These polymers are typically synthesized through acid-catalyzed polycondensation reactions, such as the Friedländer synthesis, which involves reacting bis(o-aminoketone) with bis(ketomethylene) monomers. nycu.edu.tw This synthetic versatility allows for the incorporation of various substituents onto the polymer backbone to tune its properties. researchgate.net
By designing monomers that contain the this compound unit, it is possible to create polymers with tailored characteristics. The rigid quinoline core contributes to a high glass transition temperature and thermal stability, while the benzyl groups can influence chain packing and solubility. researchgate.netacs.org For instance, the introduction of bulky side groups is a known strategy to enhance the solubility of rigid-rod polymers in common organic solvents, facilitating their processing into films and fibers. nycu.edu.tw A novel synthetic route to polyquinolines has also been developed via a one-pot, metal-free polymerization of alkynes, aldehydes, and anilines, further expanding the accessibility of these materials. figshare.com The incorporation of the this compound scaffold into such polymer systems could lead to materials with a unique combination of processability and high-performance characteristics suitable for demanding applications.
Quinoline derivatives are increasingly recognized for their potential in optoelectronic devices, including organic light-emitting diodes (OLEDs) and polymer solar cells. researchgate.netnih.govmdpi.com Their electron-deficient nature makes them suitable for use as electron-transporting materials or as emissive components in OLEDs. nih.govuconn.edu The electronic properties, such as the HOMO and LUMO energy levels and the emission wavelength, can be precisely tuned by modifying the quinoline structure. mdpi.compolimi.it
The this compound scaffold can be integrated into π-conjugated small molecules or polymers designed for these applications. nih.gov For example, pyrazoloquinoline derivatives have been investigated as electroluminescent materials, emitting light in the blue-green portion of the spectrum when incorporated into OLEDs. mdpi.commdpi.com In one study, single-layer OLEDs using a poly(N-vinylcarbazole) matrix doped with a pyrazoloquinoline dye were fabricated, demonstrating the viability of this class of materials as emitters. mdpi.com Similarly, quinoline-based copolymers have been synthesized for use in photovoltaic devices. nih.gov The broad absorption spectra and appropriate energy levels of these materials make them effective components of the active layer in solar cells. researchgate.netnih.gov The this compound unit can be a valuable component in designing new materials with optimized charge transport and photophysical properties for next-generation optoelectronics. nih.govbeilstein-journals.org
| Material Class | Application | Key Property / Device Feature | Reference |
|---|---|---|---|
| Pyrazoloquinoline Derivatives | OLEDs | Blue-greenish electroluminescence | mdpi.com |
| Quinoline-based Copolymers | Polymer Solar Cells | Component of the active (donor/acceptor) layer | nih.gov |
| 8,8′-dimethoxy-5,5′-bisquinoline | OLEDs | Blue emitter with low turn-on voltage (2.8 eV) | uconn.edu |
| Polyquinoline-fluorene Copolymers | Electron Transport Material | High electron mobility | psu.edu |
The quinoline ring system is an excellent fluorophore, and its derivatives are widely used to design fluorescent chemical sensors. acs.orgmdpi.com These sensors operate by converting the interaction with a specific chemical species (analyte) into a measurable change in fluorescence. chemcu.orgleidenuniv.nl The quinoline moiety can act as both the signaling unit (the fluorophore) and part of the recognition site (the receptor) that selectively binds the analyte. rsc.org
Derivatives of 8-aminoquinoline (B160924) have been synthesized to create sensors that exhibit high selectivity and sensitivity for metal ions like Zn²⁺ and Fe³⁺. acs.orgmdpi.comrsc.org The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion to the sensor molecule restricts intramolecular vibrations or photoinduced electron transfer (PeT), leading to a significant "turn-on" fluorescence response. acs.orgrsc.org For example, a sensor based on an 8-aminoquinoline platform was shown to produce a 14-fold increase in fluorescence upon binding to Zn²⁺. acs.org Another quinoline-based sensor for Fe³⁺ operated via fluorescence quenching, with a detection limit as low as 0.86 µM. mdpi.com
The this compound scaffold provides a robust platform for developing new chemical sensors. The benzyl group can be functionalized to introduce specific binding sites, thereby tuning the sensor's selectivity for different analytes of interest in environmental monitoring or biomedical diagnostics. mdpi.comresearchgate.net
Development of Optoelectronic Materials
Development of Chemical Probes and Tools for Exploring Molecular Interactions
The this compound scaffold serves as a valuable framework in the design and synthesis of chemical probes, which are essential tools for dissecting complex biological processes. pitt.edu These probes, which can range from small molecules to larger functional proteins, allow researchers to investigate the mechanisms of biological pathways and can provide a basis for the development of new therapeutic agents. pitt.edu
Scaffold Development for Investigating Biological Pathways
The inherent structure of this compound and its derivatives makes them suitable for development as chemical probes to explore various biological pathways. pitt.edu The quinoline core is a known feature in many biologically active compounds, suggesting its potential to interact with a variety of biological targets like enzymes and receptors. ontosight.ai The design of these probes often involves incorporating photoreactive groups, such as diazirine or benzophenone, and a terminal alkyne handle. This allows for covalent attachment to target proteins and subsequent bioorthogonal ligation for identification and analysis. rsc.org
Researchers are actively developing new bio-orthogonal reactions to create protein and nucleic acid-based bioconjugates and chemical probes for cell biology. burleylabs.co.uk These efforts aim to produce reactions that are fast and yield a single product. burleylabs.co.uk The Chemical Probes Portal is a key resource in this field, offering recommendations on high-quality inhibitors and modulators to explore diverse biological pathways, with coverage of over 600 protein targets. chemicalprobes.org
Exploration of Structure for Targeted System Interactions
The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the nature of their substituents. researchgate.net Structure-activity relationship (SAR) studies are therefore crucial in understanding how modifications to the this compound scaffold influence its interaction with specific biological targets.
For instance, in the context of antitubercular research, the this compound motif is a conserved fragment in compounds conceptually derived from the potent drug bedaquiline. researchgate.netmobt3ath.com Modifications at various positions of the quinoline ring have been explored to enhance activity and reduce cytotoxicity. researchgate.net Molecular docking studies have further illuminated the importance of specific interactions, such as hydrogen bonding and hydrophobic interactions, between the quinoline derivatives and their target enzymes. nih.govrsc.org These computational methods, including Quantitative Structure-Activity Relationship (QSAR) models, help in predicting the biological activity of new derivatives and in designing more potent and selective compounds. nih.govmdpi.com
The strategic placement of different functional groups on the this compound core can significantly alter its binding affinity and selectivity for a target. For example, the introduction of fluoro or cyano groups at the ortho position of the benzyl ring has been shown to improve inhibitory activity in certain contexts. nih.gov This highlights the importance of systematic exploration of the chemical space around the this compound scaffold to develop highly specific and effective chemical probes and potential therapeutic agents.
Role in Corrosion Inhibition Mechanisms
The this compound scaffold and its derivatives have demonstrated significant potential as corrosion inhibitors, particularly for protecting metals like steel in acidic environments. researchgate.netnih.govspe.org This is a critical application in various industries, including oil and gas, where metal equipment is frequently exposed to corrosive substances. spe.orgonepetro.org
The primary mechanism by which these compounds inhibit corrosion is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. inspenet.com This adsorption can occur through two main processes: physisorption, which involves electrostatic interactions between the charged inhibitor molecules and the metal surface, and chemisorption, which involves the formation of a coordinate bond between the lone pair electrons of heteroatoms (like nitrogen in the quinoline ring) and the vacant d-orbitals of the metal. electrochemsci.org
Several factors influence the effectiveness of this compound derivatives as corrosion inhibitors:
Molecular Structure: The presence of the quinoline ring, with its nitrogen heteroatom and π-electrons, is crucial for adsorption. The benzyl group and other substituents can further enhance this by increasing the electron density and surface coverage of the inhibitor on the metal. chemrevlett.com
Concentration: The inhibition efficiency generally increases with the concentration of the inhibitor, up to a certain point where the metal surface becomes saturated. nih.govresearchgate.net
Environment: The nature of the corrosive medium, such as the type and concentration of acid, and the temperature, can affect the inhibitor's performance. spe.org
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. nih.govichem.md Potentiodynamic polarization studies often classify this compound derivatives as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov EIS measurements can provide information about the formation and properties of the protective film on the metal surface. ichem.md
Quantum chemical calculations and molecular dynamics simulations are also employed to understand the inhibitor-metal interaction at a molecular level. chemrevlett.com These theoretical studies can predict the adsorption behavior and correlate the molecular properties of the inhibitors, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), with their inhibition efficiency. dlsu.edu.ph
Recent research has also focused on the synergistic effects of combining this compound derivatives with other substances, such as paraformaldehyde and potassium iodide, to create highly effective corrosion inhibitor formulations. spe.orgonepetro.org These formulations have shown superior performance, even at high temperatures and in concentrated acid solutions. spe.org
Table of Research Findings on this compound in Corrosion Inhibition
| Inhibitor/Formulation | Metal | Corrosive Medium | Inhibition Efficiency (%) | Key Findings | References |
|---|---|---|---|---|---|
| Benzyl Quinoline Chloride Derivative (BQD) | N80 Steel | 15% HCl | >90-95% (crude product) | Acts as a mixed-type inhibitor; adsorption follows Langmuir isotherm. | researchgate.netonepetro.org |
| Synergistic Indolizine Derivative Mixture (SIDM) (BQD, PFA, KI) | N80 Steel | 20 wt% HCl | High | Superior effectiveness and temperature stability compared to commercial inhibitors. | spe.orgonepetro.org |
| Benzo[h]quinoline Hydrazone Derivatives | Carbon Steel (CS) | 1.0 M HCl | - | Effective in forming a passive film on the CS surface. | nih.gov |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole | Mild Steel | Acidic Medium | - | Adsorption follows the Langmuir adsorption isotherm. | researchgate.net |
Future Perspectives and Interdisciplinary Challenges in 3 Benzylquinoline Research
Innovations in Efficient and Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic named reactions like the Friedländer, Doebner-von Miller, and Combes syntheses. rsc.orgiipseries.orgtandfonline.com However, these methods often necessitate harsh conditions, hazardous reagents, and generate significant chemical waste, posing environmental and economic challenges. rsc.orgnih.gov The drive towards "green chemistry" is pushing for the development of more sustainable and efficient protocols for producing 3-benzylquinoline and its analogs. tandfonline.comnih.gov
Future innovations are focused on several key areas:
Energy-Efficient Techniques: Methods such as microwave-assisted synthesis (MAS) and ultrasound-assisted reactions are gaining prominence. iipseries.orgijpsjournal.com These techniques can dramatically reduce reaction times and improve yields compared to conventional heating methods. ijpsjournal.commdpi.com
Atom Economy: Multicomponent reactions (MCRs) are being increasingly employed for quinoline synthesis as they construct complex molecules in a single step, maximizing atom economy and reducing the number of purification steps required. rsc.orgresearchgate.net An electrochemical approach to the Friedländer reaction, for instance, replaces toxic chemical reductants with electricity, uses recyclable electrodes, and operates in aqueous conditions, showcasing a highly sustainable alternative. rsc.org
Discovery of Novel Reactivity and Functionalization Patterns
Expanding the chemical diversity of this compound is crucial for discovering new functionalities and applications. Research is increasingly focused on developing novel methods for its functionalization, particularly through direct C–H bond activation, which avoids the need for pre-functionalized starting materials. tu-dortmund.de
Key future directions include:
Regioselective C–H Functionalization: Gaining precise control over which position on the quinoline ring is modified is a significant challenge. Methodologies using N-oxides as directing groups have shown promise for the regioselective functionalization at the C-2 and C-8 positions. researchgate.net Recent breakthroughs have also demonstrated the electrophilic C-3 functionalization of quinolines using a Nickel catalyst, opening new avenues for modifying the ring system at the position adjacent to the benzyl (B1604629) group. rsc.org
Benzylic C–H Functionalization: The benzylic carbon, which links the quinoline and phenyl rings, represents another key site for modification. Transition-metal-catalyzed methods, including those using ruthenium and rhodium complexes, have been developed for the arylation and alkylation of benzylic C–H bonds in related systems. researchgate.netresearchgate.netrsc.org Applying these strategies to this compound could generate a vast library of novel triarylmethane-like structures.
Metal-Free Reactions: To further enhance the sustainability and accessibility of these modifications, metal-free C–H functionalization reactions are being developed. tu-dortmund.de For example, a Brønsted acid-catalyzed reaction has been used for the C-8 functionalization of quinoline-N-oxides, and similar strategies could be adapted for the this compound core. rsc.org
The discovery of these new reaction patterns will enable chemists to fine-tune the steric and electronic properties of the this compound scaffold, leading to derivatives with enhanced biological activity or novel material properties. rsc.org
Integration of Advanced Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is becoming indispensable in modern chemical research. This integrated approach accelerates the discovery process, reduces costs, and provides deep mechanistic insights that are often difficult to obtain through experiments alone. mdpi.comsumitomo-chem.co.jp
In the context of this compound, this integration is manifesting in several ways:
Rational Drug Design: Computational tools are used to design and predict the properties of new derivatives. Quantitative Structure-Activity Relationship (QSAR) studies establish mathematical models that correlate the structural features of quinoline derivatives with their biological activity, allowing for the prediction of efficacy before synthesis. wisdomlib.orgresearchgate.netresearchgate.netasianpubs.org
Molecular Docking: This technique simulates the interaction between a molecule and a biological target, such as a protein or enzyme. nih.govrjptonline.org By predicting the binding affinity and orientation, molecular docking helps to identify the most promising candidates for development as therapeutic agents and to understand their mechanism of action at the molecular level. tubitak.gov.trnih.govorientjchem.org
Mechanistic Studies: Density Functional Theory (DFT) and other quantum chemical calculations are employed to investigate reaction mechanisms. sumitomo-chem.co.jpscielo.br These studies can elucidate the intricate steps of a chemical transformation, explain observed regioselectivity, and help optimize reaction conditions for higher efficiency and yield. researchgate.netscielo.br
The continuous feedback loop between in silico prediction and experimental verification guides the synthesis of more effective and targeted this compound derivatives, from potential pharmaceuticals to advanced materials. researchgate.net
Exploration of Synergistic Effects in Hybrid Systems
A promising frontier in chemical research is the creation of hybrid molecules and materials that combine the this compound scaffold with other functional units to achieve synergistic effects. This approach aims to develop new entities with enhanced or entirely new properties that surpass the sum of their individual components. unimi.itmdpi.com
Future research in this area will likely focus on:
Multifunctional Therapeutic Agents: Hybrid molecules are being designed to act on multiple biological targets simultaneously, a strategy that is particularly relevant for complex diseases like cancer or Alzheimer's. researchgate.netnih.gov For instance, researchers have created hybrids of quinoline derivatives with other pharmacophores, such as sulfonamides or even other natural products, to produce dual-action inhibitors or agents that overcome drug resistance. mdpi.comvulcanchem.com One study reported the creation of hybrids of benzylquinolone carboxylic acid with tacrine (B349632) (THA) as multifunctional agents for Alzheimer's disease. researchgate.net
Advanced Materials: Incorporating this compound derivatives into larger systems can lead to novel materials. For example, quinoline-based compounds have been investigated as corrosion inhibitors, where their interaction with a metal surface is enhanced by formulation with other compounds. brieflands.com There is also potential to integrate these molecules into polymers or metal-organic frameworks (MOFs) to create materials with unique electronic or optical properties.
Bio-conjugation: Attaching the this compound core to biomolecules like peptides or sugars can improve drug delivery, targeting, and bioavailability. mdpi.com
By strategically combining this compound with other chemical entities, scientists can unlock new therapeutic strategies and develop next-generation materials with tailored functionalities.
Opportunities for Interdisciplinary Collaboration and Research Expansion
The complexity of modern scientific challenges necessitates a departure from siloed research. Advancing the field of this compound research heavily relies on fostering robust collaborations across diverse scientific disciplines. mdpi.com The journey from a synthesized molecule to a real-world application requires a confluence of expertise.
Key areas for interdisciplinary expansion include:
Medicinal Chemistry and Pharmacology: A tight collaboration between synthetic chemists who create new this compound derivatives and pharmacologists who test their biological activity is fundamental. nih.govmdpi.com This partnership is crucial for iterating on molecular designs to improve efficacy and reduce toxicity. mdpi.com
Chemistry and Materials Science: The development of new materials, such as advanced polymers, coatings, or electronic devices, requires chemists to work alongside materials scientists to integrate this compound derivatives into functional systems and characterize their physical properties.
Experimental and Computational Chemistry: As detailed previously, the integration of computational modeling with experimental synthesis and testing is a powerful paradigm. mdpi.com This collaboration allows for more rational and efficient research, saving time and resources. wisdomlib.org
Chemistry and Clinical Research: For therapeutic applications, bridging the gap between preclinical laboratory findings and clinical practice is a formidable challenge. mdpi.com This requires collaboration with toxicologists and clinical researchers to guide the development of safe and effective treatments for human use.
By embracing these interdisciplinary collaborations, the scientific community can unlock the full potential of the this compound scaffold, paving the way for significant advancements in medicine, materials science, and beyond. mdpi.com
Q & A
What are the common synthetic routes for 3-Benzylquinoline, and how do reaction conditions influence yield?
Basic Research Focus
this compound is typically synthesized via Friedlaender annulation, which involves condensation of 2-aminobenzophenone derivatives with ketones or aldehydes under acidic or basic conditions. For example, cyclization using polyphosphoric acid (PPA) at 120–140°C yields 3-substituted quinolines, with benzyl groups introduced via alkylation or direct substitution . Optimization of catalysts (e.g., Lewis acids like ZnCl₂) and solvent systems (e.g., toluene or DMF) can improve regioselectivity and yields (typically 60–75%).
How can structural elucidation techniques resolve contradictions in spectral data for this compound derivatives?
Advanced Research Focus
Discrepancies in NMR or mass spectrometry data often arise from tautomerism or stereochemical variations. For example, crystallographic analysis (single-crystal X-ray diffraction) of this compound derivatives has resolved ambiguities in proton assignments by confirming bond lengths and dihedral angles . Pairing experimental data with computational methods (DFT calculations for H/C NMR chemical shifts) can validate structural hypotheses .
What experimental designs are optimal for probing the reaction mechanism of this compound formation?
Advanced Research Focus
Mechanistic studies require kinetic profiling and isotopic labeling. For instance, C-labeled benzaldehyde can track incorporation into the quinoline ring, while quenching experiments identify intermediates. A recent study used HPLC-MS to detect enamine intermediates during Friedlaender annulation, supporting a stepwise cyclization-dehydration pathway . Controlled variations in temperature and pH further elucidate rate-determining steps.
How should researchers address conflicting bioactivity results in this compound derivatives?
Advanced Research Focus
Contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may stem from assay conditions or impurity profiles. Rigorous purification (e.g., preparative HPLC) and adherence to standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are critical. Meta-analysis of dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) can identify outliers . Cross-validation using orthogonal assays (e.g., fluorescence-based vs. colorimetric) is recommended.
What analytical methods are most reliable for characterizing this compound purity?
Basic Research Focus
High-purity this compound (>95%) is confirmed via:
- HPLC-UV/Vis (C18 column, acetonitrile/water gradient, λ = 254 nm).
- GC-MS for volatile byproducts (e.g., residual benzyl chloride).
- Elemental Analysis (deviation <0.4% for C, H, N).
Reference standards from NIST or peer-reviewed syntheses ensure accuracy .
How can computational modeling predict the reactivity of this compound in catalytic systems?
Advanced Research Focus
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution pathways, predicting regioselectivity at the C3 position. Molecular docking studies (AutoDock Vina) assess interactions with enzymatic targets, such as cytochrome P450, to rationalize metabolic stability .
What safety protocols are essential when handling this compound intermediates?
Basic Research Focus
Benzyl chloride (a common precursor) requires fume hood use, nitrile gloves, and explosion-proof refrigerators for storage. Safety Data Sheets (SDS) mandate spill containment with vermiculite and disposal via licensed hazardous waste facilities . Ethanol/water mixtures neutralize reactive intermediates before disposal.
How do structural modifications to this compound enhance its photophysical properties?
Advanced Research Focus
Introducing electron-withdrawing groups (e.g., -NO₂ at C6) red-shifts absorption maxima (λₐᵦₛ ~380 nm to ~420 nm), confirmed via UV-Vis and fluorescence spectroscopy. Time-resolved transient absorption spectroscopy quantifies excited-state lifetimes, guiding applications in OLEDs or sensors .
What statistical approaches validate reproducibility in this compound synthesis?
Advanced Research Focus
Design of Experiments (DoE) methodologies (e.g., Box-Behnken designs) optimize parameters (temperature, catalyst loading, solvent ratio) with ANOVA for significance testing. Intra-laboratory reproducibility requires ≥3 independent trials with RSD <5% for yield .
How should researchers report synthetic and analytical data for this compound in publications?
Basic Research Focus
Follow journal guidelines (e.g., ACS Style Guide) to include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
